molecular formula C27H23NO7 B11278555 Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11278555
M. Wt: 473.5 g/mol
InChI Key: SWTWSENUBBDRMU-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes benzofuran and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzyloxy and amido groups through substitution reactions.

    Esterification: Formation of the dicarboxylate ester groups through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another aromatic compound with similar structural features.

    Dimethyl biphenyl-4,4’-dicarboxylate: A compound with similar ester functional groups.

Uniqueness

1,4-DIMETHYL 2-[5-(BENZYLOXY)-2-METHYL-1-BENZOFURAN-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of benzofuran and benzene rings, along with the benzyloxy and amido functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C27H23NO7/c1-16-24(21-14-19(10-12-23(21)35-16)34-15-17-7-5-4-6-8-17)25(29)28-22-13-18(26(30)32-2)9-11-20(22)27(31)33-3/h4-14H,15H2,1-3H3,(H,28,29)

InChI Key

SWTWSENUBBDRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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